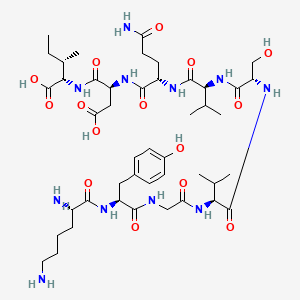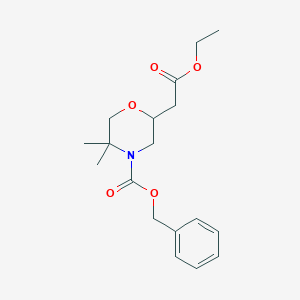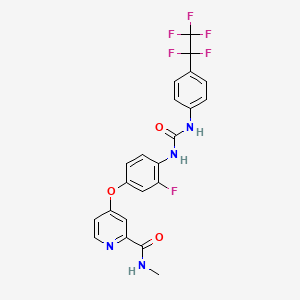
Icmt-IN-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icmt-IN-23 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxylmethyltransferase. This enzyme is involved in the post-translational modification of proteins, particularly those containing C-terminal CAAX or CXC motifs. This compound has shown potential in scientific research, particularly in the fields of cancer biology and cell signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-23 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Scaling up: Using larger reactors and more efficient purification techniques to produce this compound in bulk quantities.
化学反応の分析
Types of Reactions
Icmt-IN-23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
科学的研究の応用
Icmt-IN-23 has several scientific research applications, including:
作用機序
Icmt-IN-23 exerts its effects by inhibiting isoprenylcysteine carboxylmethyltransferase, an enzyme responsible for the carboxylmethylation of proteins containing C-terminal CAAX or CXC motifs. This inhibition disrupts the proper localization and function of these proteins, particularly RAS proteins, which play a crucial role in cell proliferation and survival . By inhibiting this enzyme, this compound can effectively reduce the activation of RAS proteins and subsequently inhibit cancer cell growth .
類似化合物との比較
Similar Compounds
Cysmethynil: Another inhibitor of isoprenylcysteine carboxylmethyltransferase, known for its anti-cancer properties.
Indole-based inhibitors: These compounds have been developed through high-throughput screening and show similar inhibitory effects on isoprenylcysteine carboxylmethyltransferase.
Uniqueness of Icmt-IN-23
This compound stands out due to its high potency and specificity for isoprenylcysteine carboxylmethyltransferase, with an inhibitory concentration (IC50) of 0.123 micromolar . This makes it a valuable tool for studying the role of this enzyme in various biological processes and for developing new therapeutic agents.
特性
分子式 |
C22H26N2O |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]benzonitrile |
InChI |
InChI=1S/C22H26N2O/c1-21(2)17-22(13-15-25-21,19-6-4-3-5-7-19)12-14-24-20-10-8-18(16-23)9-11-20/h3-11,24H,12-15,17H2,1-2H3 |
InChIキー |
CLYVRUUIHVQWOQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)C#N)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)

![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)







![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)

